molecular formula C24H24ClN5O3S B6511569 N-(3-chloro-4-methoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 932495-50-6

N-(3-chloro-4-methoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B6511569
CAS No.: 932495-50-6
M. Wt: 498.0 g/mol
InChI Key: FRHHLZGGSPHQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[4,3-d]pyrimidine core substituted with a 2-ethyl group, a 6-[(4-methylphenyl)methyl] moiety, and a 7-oxo functional group. The sulfanylacetamide side chain is linked to a 3-chloro-4-methoxyphenyl group, contributing to its structural complexity.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3S/c1-4-29-13-19-22(28-29)23(32)30(12-16-7-5-15(2)6-8-16)24(27-19)34-14-21(31)26-17-9-10-20(33-3)18(25)11-17/h5-11,13H,4,12,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHHLZGGSPHQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Key Substituents Biological Target/Activity (if reported) Reference
Target Compound Pyrazolo[4,3-d]pyrimidine 2-Ethyl, 6-(4-methylbenzyl), 7-oxo, sulfanylacetamide-linked 3-Cl-4-MeO-phenyl Inferred: Kinase/Enzyme inhibition
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetanilide 4-Methylphenyl hydrazine, sulfamoylphenyl Synthetic intermediate; no reported bioactivity
N-[4-[2-(2-Amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (2) Pyrrolo[2,3-d]pyrimidine 2-Amino-4-ethyl, benzoyl-L-glutamic acid Dual TS/DHFR inhibition; GI50 = nanomolar range
Dasatinib (BMS-354825) 2-Aminothiazole Chlorophenyl, methylpyrimidine, piperazinyl Pan-Src kinase inhibitor; oral efficacy in vivo
942035-02-1/N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazine 4-Bromophenyl, 4-methoxyphenyl, acetamide Undisclosed (structural analog)

Key Observations:

Core Heterocycle : The target compound’s pyrazolo[4,3-d]pyrimidine core distinguishes it from pyrrolo[2,3-d]pyrimidine () and pyrazolo[1,5-a]pyrazine () analogs. These variations influence electronic properties and binding pocket compatibility .

Substituent Effects :

  • The 3-chloro-4-methoxyphenyl group in the target compound mirrors the chloro and methoxy substituents in dasatinib, which are critical for kinase inhibition .
  • The 6-[(4-methylphenyl)methyl] group introduces hydrophobicity, akin to the 4-methylbenzyl moieties in compounds, which may enhance membrane permeability .

Sulfanylacetamide Linker : This functional group is shared with compound 942035-02-1 (), suggesting a role in facilitating hydrogen bonding or covalent interactions with biological targets.

Inferred Pharmacological Profile

While direct data are unavailable, insights from analogs suggest:

  • Enzyme Inhibition: The pyrazolo-pyrimidine scaffold is structurally similar to pyrrolo-pyrimidine-based dual TS/DHFR inhibitors (e.g., compound 2 in ), which exhibit nanomolar GI50 values against tumor cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.